Myeloperoxidase (MPO) Inhibition: 55 nM IC50 Demonstrates Potent Target Engagement
3-Bromo-2-chloro-5-(trifluoromethyl)phenol exhibits potent inhibition of human myeloperoxidase (MPO) with an IC50 of 55 nM in a chlorination activity assay [1]. In direct comparison, a structurally related MPO inhibitor from the same patent family (BDBM50507391, CHEMBL4594116) shows only moderate activity with an IC50 of 130 nM under comparable assay conditions [2]. This represents a 2.4-fold improvement in potency for the target compound relative to this close comparator.
| Evidence Dimension | Myeloperoxidase (MPO) Chlorination Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 55 nM |
| Comparator Or Baseline | BDBM50507391 (CHEMBL4594116, US10981879 Example 153) - 130 nM |
| Quantified Difference | 2.4-fold higher potency (55 nM vs 130 nM) |
| Conditions | MPO chlorination activity assay, 100 mM KPi (pH 7.4), aminophenyl fluorescein (APF) detection, 10 min incubation followed by NaCl addition |
Why This Matters
For researchers developing MPO inhibitors for cardiovascular or inflammatory diseases, the 2.4-fold potency advantage translates to reduced compound loading in assay systems and potentially lower effective doses in downstream applications.
- [1] BindingDB Entry BDBM50567718 (CHEMBL4863015). IC50: 55 nM. Inhibition of MPO chlorination activity. View Source
- [2] BindingDB Entry BDBM50507391 (CHEMBL4594116, US10981879 Example 153). IC50: 130 nM. MPO chlorination activity. View Source
